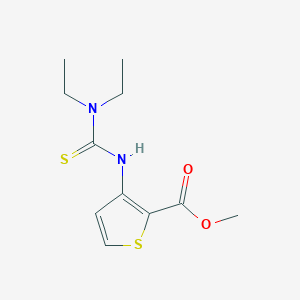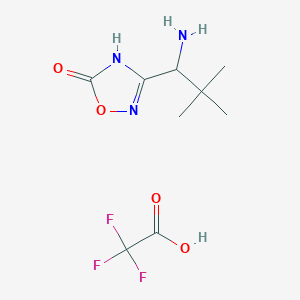
1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methoxy group, a piperidinyl ring, and a hydroxyl group, making it a versatile molecule for scientific research and industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the reaction of 3-methoxyphenol with an appropriate halogenated compound to introduce the methoxy group. Subsequent steps may include the formation of the piperidinyl ring and the attachment of the hydroxyl group. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique in its structure and properties compared to similar compounds. Some similar compounds include:
1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol: This compound differs in the substitution on the nitrogen atom.
1-(3-Methoxyphenoxy)-3-(ethylamino)propan-2-ol: This compound has an ethyl group instead of a methyl group on the nitrogen atom.
These compounds may exhibit different reactivity and biological activity due to variations in their molecular structures.
Propiedades
IUPAC Name |
1-(3-methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-5-4-8-17(10-13)11-14(18)12-20-16-7-3-6-15(9-16)19-2;/h3,6-7,9,13-14,18H,4-5,8,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPRTIZOKPYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=CC(=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({2-[ethyl(methyl)amino]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2676410.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2676411.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2676413.png)
![ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate](/img/structure/B2676414.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676415.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676417.png)
![3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B2676419.png)
![3-methyl-2-[3-(pyrrolidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2676420.png)

![5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2676422.png)

![3-(4-bromobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2676425.png)

